![molecular formula C15H16N6 B14716264 3-[(N-methylanilino)methyl]pyrido[3,4-b]pyrazine-5,7-diamine CAS No. 15224-01-8](/img/structure/B14716264.png)
3-[(N-methylanilino)methyl]pyrido[3,4-b]pyrazine-5,7-diamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-[(N-methylanilino)methyl]pyrido[3,4-b]pyrazine-5,7-diamine is a nitrogen-containing heterocyclic compound. This compound features a pyridine ring fused to a pyrazine ring, with additional functional groups that contribute to its unique chemical properties. It is part of a broader class of compounds known for their diverse biological activities and applications in medicinal chemistry.
Vorbereitungsmethoden
The synthesis of 3-[(N-methylanilino)methyl]pyrido[3,4-b]pyrazine-5,7-diamine typically involves multi-step reactions. One common synthetic route includes:
Cyclization: The formation of the pyrido[3,4-b]pyrazine core through cyclization reactions.
Functional Group Introduction: Introduction of the N-methylanilino and diamine groups through substitution reactions.
Reaction Conditions: These reactions often require specific catalysts, solvents, and temperature conditions to proceed efficiently.
Analyse Chemischer Reaktionen
3-[(N-methylanilino)methyl]pyrido[3,4-b]pyrazine-5,7-diamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation states.
Reduction: Reduction reactions can modify the functional groups, potentially altering the compound’s biological activity.
Common Reagents and Conditions: Reagents like acyl bromides, propargylamines, and bases such as Cs2CO3 are commonly used.
Wissenschaftliche Forschungsanwendungen
3-[(N-methylanilino)methyl]pyrido[3,4-b]pyrazine-5,7-diamine has several applications in scientific research:
Medicinal Chemistry: It is explored for its potential as an antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory agent.
Biological Studies: The compound’s interactions with various biological targets make it a valuable tool in studying cellular processes and disease mechanisms.
Industrial Applications: Its unique chemical properties can be leveraged in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 3-[(N-methylanilino)methyl]pyrido[3,4-b]pyrazine-5,7-diamine involves its interaction with specific molecular targets. These interactions can inhibit or activate various pathways, leading to the compound’s observed biological effects. For example, it may inhibit kinase activity, affecting cell signaling pathways involved in cancer progression .
Vergleich Mit ähnlichen Verbindungen
3-[(N-methylanilino)methyl]pyrido[3,4-b]pyrazine-5,7-diamine can be compared to other nitrogen-containing heterocyclic compounds:
Pyrrolopyrazine Derivatives: These compounds also exhibit a range of biological activities, including antimicrobial and kinase inhibition.
Pyrazolo[3,4-b]pyridine Derivatives: Known for their TRK inhibitory activity, these compounds share structural similarities but differ in their specific biological targets and activities.
Pyridazine Analogs: These compounds are highly functionalized heterocycles with diverse biological activities.
Eigenschaften
CAS-Nummer |
15224-01-8 |
|---|---|
Molekularformel |
C15H16N6 |
Molekulargewicht |
280.33 g/mol |
IUPAC-Name |
3-[(N-methylanilino)methyl]pyrido[3,4-b]pyrazine-5,7-diamine |
InChI |
InChI=1S/C15H16N6/c1-21(11-5-3-2-4-6-11)9-10-8-18-12-7-13(16)20-15(17)14(12)19-10/h2-8H,9H2,1H3,(H4,16,17,20) |
InChI-Schlüssel |
SYKHSCVJKWQXCW-UHFFFAOYSA-N |
Kanonische SMILES |
CN(CC1=NC2=C(N=C(C=C2N=C1)N)N)C3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



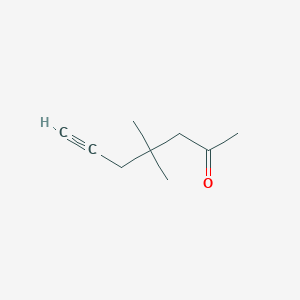
![Benzene, [(1,1-dimethylethyl)seleno]-](/img/structure/B14716204.png)
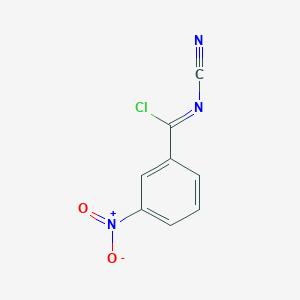
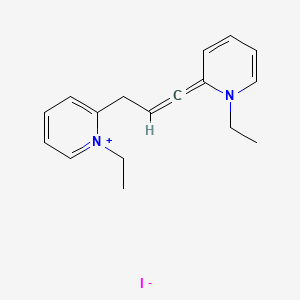
![5-{[5-Bromo-6-methyl-2-(methylsulfanyl)pyrimidin-4-yl]amino}pyrimidine-2,4(1h,3h)-dione](/img/structure/B14716211.png)


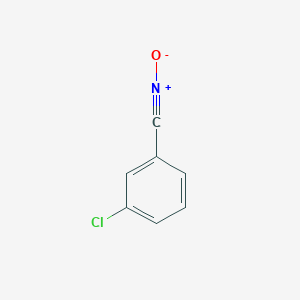
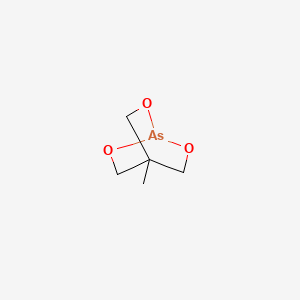


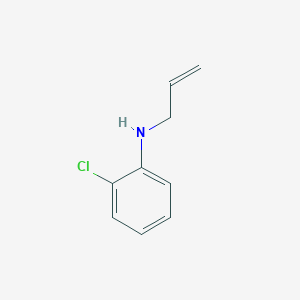
![11-Methoxy-7-methyl-1,2,3,4,5,6,7,7a,8,12b-decahydrodibenzo[d,f]indol-12-ol](/img/structure/B14716261.png)
